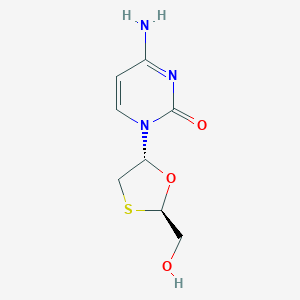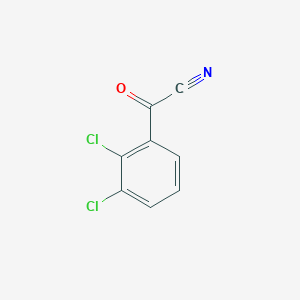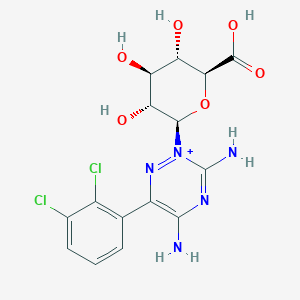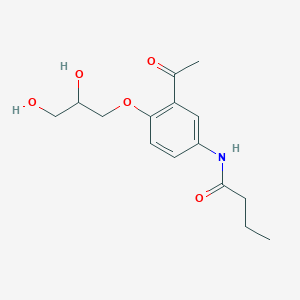
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
Vue d'ensemble
Description
“N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H21NO5 . It is also known by its CAS number 96480-91-0 . This compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .
Synthesis Analysis
The R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy . The synthesis involved a Friedel-Crafts reaction of the compound with acetyl chloride in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is characterized by a molecular weight of 295.331 Da and a monoisotopic mass of 295.141968 Da . The structure contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Chemical Reactions Analysis
The synthesis of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chiral Synthesis : An efficient chiral synthesis of a related β-receptor antagonist with high enantioselectivity, using enantiopure chiral reagents, was achieved. This process involved NMR and MS detection, with chiral HPLC analysis for enantiomeric excess determination (Wang & Tang, 2009).
Molecular Docking and Synthesis : Various N-(substituted-phenyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors, showing biological activity. These compounds were characterized using NMR, IR, and CHN analysis, with in vitro and in vivo assessment for depigmentation potential (Raza et al., 2019).
Coordination to Metals : A study described the synthesis of diazo functionalized oxime ligand N-phenyl-3-oxo-butanamide and its coordination with copper(II) and iron(III). The compounds were characterized by magnetic susceptibility and spectroscopic techniques (Güzel, Serindaǧ & Serin, 1997).
Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for fungicidal activities against various fungi. The presence of electron withdrawing groups in these compounds influenced their antifungal efficacy (Lee, Kim, Cheong & Chung, 1999).
Biological and Pharmacological Research
Lipoxygenase Inhibition : New derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and evaluated as lipoxygenase inhibitors, displaying moderate activities (Aziz‐ur‐Rehman et al., 2016).
Biocatalytic Synthesis : A chemoenzymatic route was reported for synthesizing acebutolol, a β1 adrenergic receptor blocker, in enantiopure forms. This included enzymatic kinetic resolution and N-alkylation steps, offering a high yielding and environmentally friendly approach (Banoth, Thakur, Bhaumik & Banerjee, 2015).
Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides were synthesized and evaluated as anticonvulsant agents, showing broad spectra of activity in preclinical seizure models (Kamiński, Rapacz, Filipek & Obniska, 2016).
Propriétés
IUPAC Name |
N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWBNBPVIGMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |
CAS RN |
96480-91-0 | |
| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



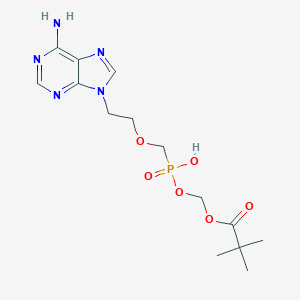
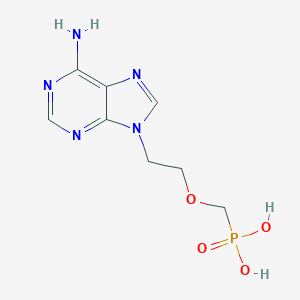
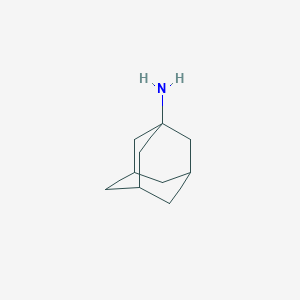
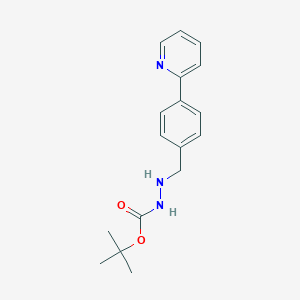
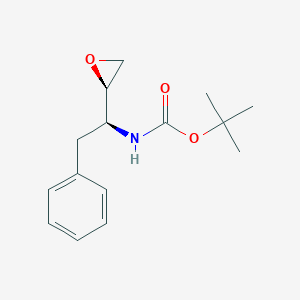
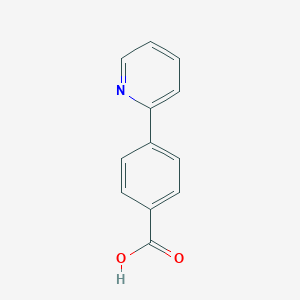
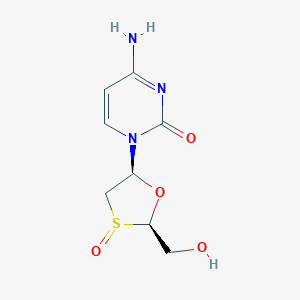
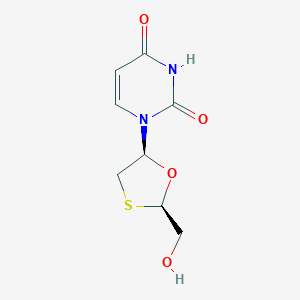
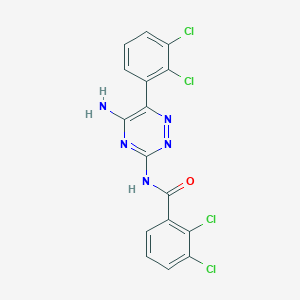
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
